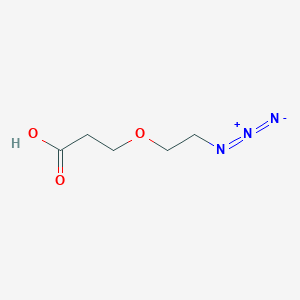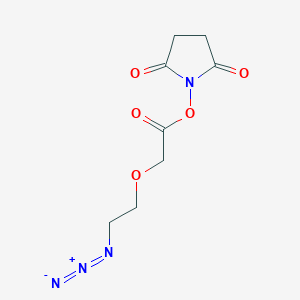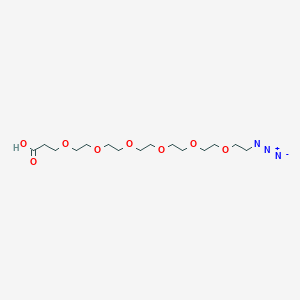
Azido-PEG6-Säure
Übersicht
Beschreibung
Azido-PEG6-Acid is a water-soluble PEG linker that contains an azide and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Structure Analysis
Azido-PEG6-Acid has a molecular formula of C15H29N3O8 and a molecular weight of 379.4 g/mol . It contains an azide group (N3) and a terminal carboxylic acid .Chemical Reactions Analysis
The azide group in Azido-PEG6-Acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG6-Acid is water-soluble . It has a molecular weight of 379.4 g/mol . It is stored at -20°C and is soluble in water, DMSO, DCM, DMF .Wissenschaftliche Forschungsanwendungen
PEGylierung von Proteinen
Azido-PEG6-Säure: wird bei der PEGylierung von Proteinen eingesetzt, um deren Stabilität und Löslichkeit zu verbessern. Die Azidgruppe der this compound reagiert mit Alkingruppen an Proteinen oder Peptiden über Click-Chemie und bildet eine stabile Triazolbindung. Diese Modifikation kann therapeutische Proteine vor proteolytischem Abbau schützen und die Immunogenität reduzieren, wodurch ihre Halbwertszeit im Blutkreislauf verlängert wird {svg_1}.
Funktionalisierung von Nanopartikeln
Im Bereich der Nanotechnologie dient this compound als Linker zur Funktionalisierung von Nanopartikeln. Die Azidgruppe kann verwendet werden, um verschiedene Moleküle an die Oberfläche von Nanopartikeln zu binden, was für gezielte Medikamenten-Abgabesysteme entscheidend ist. Diese Funktionalisierung kann dazu beitragen, die Nanopartikel zu bestimmten Zellen oder Geweben zu lenken und die Wirksamkeit der Medikamentenabgabe zu verbessern {svg_2}.
Modifizierung von Nanostrukturierten Oberflächen
This compound wird auch zur Modifizierung von nanostrukturierten Oberflächen eingesetzt. Durch die Reaktion mit Alkin-modifizierten Oberflächen können PEG-Ketten eingeführt werden, die eine unspezifische Proteinadsorption verhindern. Dies ist besonders wichtig bei der Entwicklung von Biosensoren und medizinischen Implantaten, bei denen Biofouling die Funktionalität erheblich beeinträchtigen kann {svg_3}.
Synthese von Polymermaterialien
Die Azidfunktionalität der this compound wird bei der Synthese von Polymermaterialien genutzt. Sie kann an Polymerisationsreaktionen teilnehmen, um Polymere mit spezifischen Eigenschaften zu erzeugen, wie z. B. erhöhte Flexibilität oder Bioabbaubarkeit. Diese Polymere haben potenzielle Anwendungen in der Biomedizin und Umwelttechnologie {svg_4}.
Arzneimittelkonjugation
This compound wird bei der Arzneimittelkonjugation verwendet, um die Löslichkeit und den therapeutischen Index pharmazeutischer Verbindungen zu verbessern. Durch die Anbindung von Arzneimitteln an die PEG-Kette über die Azidgruppe können Forscher Prodrugs erzeugen, die in Wasser besser löslich sind, was für orale oder injizierbare Formulierungen von Vorteil sein kann {svg_5}.
Gewebetechnik
In der Gewebetechnik kann this compound verwendet werden, um Hydrogele zu vernetzen und Gerüste zu erzeugen, die das Zellwachstum unterstützen. Die Azidgruppe ermöglicht die Einführung anderer funktioneller Gruppen, die die extrazelluläre Matrix imitieren können und so die Zelladhäsion und -proliferation fördern {svg_6}.
Diagnostische Bildgebung
Die Azidgruppe der this compound kann verwendet werden, um Bildgebungsmittel an Biomoleküle zu binden, was bei der diagnostischen Bildgebung hilft. Diese Anwendung ist bedeutend bei der Entwicklung von Kontrastmitteln für die Magnetresonanztomographie (MRT) oder die Positronen-Emissions-Tomographie (PET) und ermöglicht eine bessere Visualisierung biologischer Prozesse {svg_7}.
Biokonjugation in der Analytischen Chemie
Schließlich wird this compound in Biokonjugationstechniken innerhalb der analytischen Chemie eingesetzt. Sie kann verwendet werden, um Biomoleküle mit Detektionsplattformen zu verbinden und so die Empfindlichkeit und Spezifität von Assays zu verbessern. Dies ist besonders nützlich bei der Entwicklung neuer diagnostischer Tests und analytischer Methoden {svg_8}.
Wirkmechanismus
Target of Action
Azido-PEG6-Acid is primarily used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Azido-PEG6-Acid contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
As a component of protacs, it plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and PROTACs leverage this system to selectively degrade target proteins .
Pharmacokinetics
It is known to be soluble in water, dmso, dcm, and dmf , which may influence its bioavailability.
Result of Action
As a component of protacs, it contributes to the selective degradation of target proteins . This can have various effects depending on the specific target protein being degraded.
Safety and Hazards
Zukünftige Richtungen
Azido-PEG6-Acid is used in research, particularly in the field of Click Chemistry . It is used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The ease of generating 2′-azido RNA will pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
Biochemische Analyse
Biochemical Properties
Azido-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of PROTAC molecules . It interacts with enzymes and proteins that contain Alkyne groups, forming a stable triazole linkage through a copper-catalyzed azide-alkyne cycloaddition reaction .
Cellular Effects
The effects of Azido-PEG6-Acid on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of these molecules, Azido-PEG6-Acid indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Azido-PEG6-Acid exerts its effects at the molecular level through its interactions with biomolecules containing Alkyne groups . The copper-catalyzed azide-alkyne cycloaddition reaction it undergoes results in the formation of a stable triazole linkage, which is a key step in the synthesis of PROTACs .
Temporal Effects in Laboratory Settings
The effects of Azido-PEG6-Acid over time in laboratory settings are largely dependent on the stability of the PROTACs it helps to form
Dosage Effects in Animal Models
The effects of Azido-PEG6-Acid at different dosages in animal models have not been extensively studied. As a linker in the formation of PROTACs, its effects would likely be indirect and dependent on the properties of the specific PROTAC being synthesized .
Metabolic Pathways
Azido-PEG6-Acid is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction .
Transport and Distribution
The transport and distribution of Azido-PEG6-Acid within cells and tissues are likely influenced by its role as a linker in the formation of PROTACs
Subcellular Localization
As a linker in the formation of PROTACs, it is likely to be found wherever these molecules exert their effects
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYQHDQBMAJDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



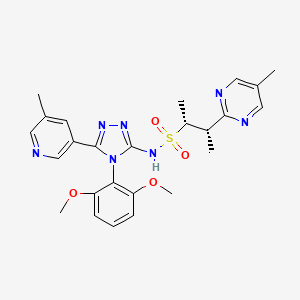



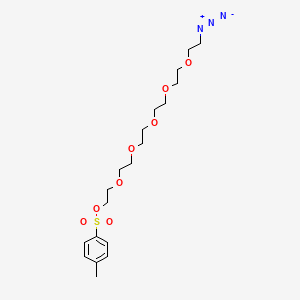
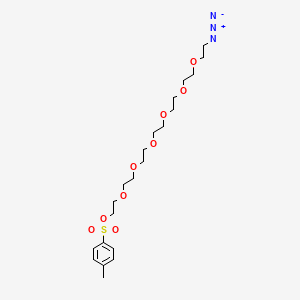
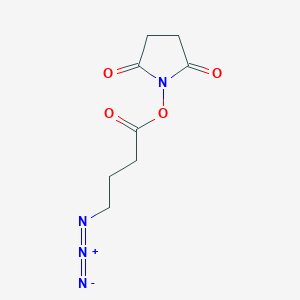
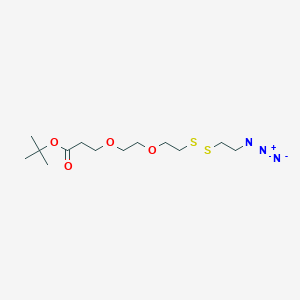
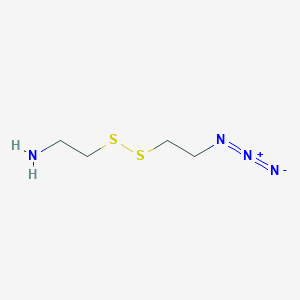

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
